molecular formula C21H18FN3S B2843986 5-(4-fluorophenyl)-6-methyl-N-phenethylthieno[2,3-d]pyrimidin-4-amine CAS No. 683779-96-6

5-(4-fluorophenyl)-6-methyl-N-phenethylthieno[2,3-d]pyrimidin-4-amine

Cat. No. B2843986
CAS RN: 683779-96-6
M. Wt: 363.45
InChI Key: HEOFQBTYQPPMHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “5-(4-fluorophenyl)-6-methyl-N-phenethylthieno[2,3-d]pyrimidin-4-amine” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

Scientific Research Applications

Mechanism of Action

Target of Action

The primary targets of the compound are yet to be identified. Compounds with similar structures have been known to target various enzymes and receptors in the body .

Mode of Action

It is believed to interact with its targets, leading to changes in cellular processes . The compound’s interaction with its targets could lead to the inhibition or activation of these targets, resulting in changes in cellular functions .

Biochemical Pathways

The compound is likely to affect several biochemical pathways. For instance, it has been suggested that it acts as an inhibitor for cAMP-phosphodiesterase platelets and supports adenosine inhibition of thrombocytopenia by preventing the absorption of vascular and blood cells . .

Pharmacokinetics

Compounds with similar structures have been shown to have good bioavailability . The compound’s pharmacokinetic properties would significantly impact its bioavailability and efficacy.

Result of Action

It is believed that the compound could efficiently protect cells from necroptosis and attenuate the necrotic cell death of vascular endothelial cells induced by tumor cells both in vitro and in vivo .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For instance, the introduction of different halogen atoms on the phenyl ring caused different effects on the antitubercular activity against the GFP reporter strain of Mtb .

properties

IUPAC Name

5-(4-fluorophenyl)-6-methyl-N-(2-phenylethyl)thieno[2,3-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18FN3S/c1-14-18(16-7-9-17(22)10-8-16)19-20(24-13-25-21(19)26-14)23-12-11-15-5-3-2-4-6-15/h2-10,13H,11-12H2,1H3,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEOFQBTYQPPMHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N=CN=C2S1)NCCC3=CC=CC=C3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18FN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-fluorophenyl)-6-methyl-N-phenethylthieno[2,3-d]pyrimidin-4-amine

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